Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Description
Structural Characterization and Nomenclature of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
IUPAC Nomenclature and Systematic Identification
The systematic identification of phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- follows established International Union of Pure and Applied Chemistry nomenclature principles for complex polyfunctional aromatic compounds. The official IUPAC designation is 2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate, which accurately reflects the compound's structural organization and functional group hierarchy. This nomenclature system prioritizes the phenolic hydroxyl group as the principal functional group, with the amino substituent receiving the lowest possible numbering sequence.
The compound is registered under Chemical Abstracts Service number 4726-22-1, providing unambiguous identification within chemical databases and regulatory frameworks. Alternative systematic names include phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- and 2-[(3-amino-4-hydroxyphenyl)sulfonyl]ethyl hydrogen sulfate, demonstrating the flexibility in nomenclature approaches while maintaining structural clarity. The molecular formula C8H11NO7S2 indicates the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, seven oxygen atoms, and two sulfur atoms, reflecting the compound's complex multifunctional nature.
Database identifiers further establish the compound's systematic classification, including PubChem Compound Identifier 78455 and ChemSpider Identification 70820. These standardized identifiers facilitate cross-referencing across multiple chemical information platforms and ensure consistent identification in scientific literature and regulatory documentation.
Molecular Architecture Analysis
The molecular architecture of phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- represents a sophisticated arrangement of functional groups that significantly influences the compound's chemical behavior and physical properties. The central phenolic ring serves as the foundational structural element, bearing an amino group at the ortho position relative to the hydroxyl functionality and a complex sulfonylethyl sulfate substituent at the para position. This arrangement creates a highly polar molecular environment with multiple sites for hydrogen bonding and electrostatic interactions.
The molecular weight of 297.31 daltons reflects the substantial size and complexity of this polysubstituted aromatic system. Computational analysis reveals specific geometric parameters that define the three-dimensional molecular structure, including characteristic bond lengths and angles that distinguish this compound from simpler phenolic derivatives. The presence of multiple electronegative oxygen and sulfur atoms creates significant dipole moments throughout the molecular framework, influencing both intramolecular and intermolecular interactions.
Structural analysis demonstrates that the compound exists as a substituted phenol with extensive functionalization that extends the molecular framework beyond the basic aromatic ring system. The InChI string InChI=1S/C8H11NO7S2/c9-7-5-6(1-2-8(7)10)17(11,12)4-3-16-18(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) provides a standardized representation of the molecular connectivity and stereochemistry. This representation confirms the linear arrangement of the sulfonylethyl chain and the terminal sulfate functionality.
Sulfonyl Bridge Configuration
The sulfonyl bridge configuration represents a critical structural feature that determines many of the compound's chemical and physical properties. The central sulfur atom within the sulfonyl group adopts a tetrahedral geometry, coordinating with two oxygen atoms through double bonds and connecting the phenolic ring to the ethyl chain through single bonds. X-ray crystallographic studies of related sulfonyl compounds demonstrate that the sulfur-oxygen bond lengths typically range from 1.428 to 1.441 angstroms, falling within expected values for sulfonyl functionalities.
The geometric parameters of the sulfonyl bridge show characteristic bond angles that reflect the tetrahedral coordination environment around the sulfur center. Oxygen-sulfur-oxygen bond angles typically measure between 118.26 and 119.49 degrees, while nitrogen-sulfur-carbon bond angles range from 106.86 to 108.27 degrees in related compounds. These angular measurements indicate slight deviations from ideal tetrahedral geometry due to electronic effects and steric interactions within the molecular framework.
The sulfonyl bridge configuration significantly influences the overall molecular conformation by restricting rotation around the carbon-sulfur bond. Rotational spectroscopy studies of similar sulfonamide compounds reveal that the sulfonyl group orientation relative to the aromatic ring is highly constrained, with preferred conformations where the sulfur-oxygen bonds adopt specific dihedral angles relative to the aromatic plane. These conformational preferences arise from electronic effects, including resonance interactions between the aromatic system and the sulfonyl functionality.
The three-dimensional arrangement of atoms within the sulfonyl bridge creates specific spatial relationships that influence intermolecular interactions. The tetrahedral geometry around sulfur positions the oxygen atoms to participate in hydrogen bonding networks, while the carbon-sulfur bond length of approximately 1.766 angstroms provides optimal spacing for interactions with adjacent molecular components. This geometric arrangement is crucial for understanding the compound's behavior in crystalline phases and solution environments.
Substituent Orientation Effects
Substituent orientation effects play a fundamental role in determining the overall molecular geometry and conformational preferences of phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-. The amino group positioned ortho to the hydroxyl functionality creates significant intramolecular interactions that influence the phenolic ring geometry and electronic distribution. Computational studies demonstrate that the carbon-carbon-carbon bond angles within the aromatic ring maintain consistent values around 118.53 to 120.22 degrees, while the carbon-carbon-oxygen and carbon-oxygen-hydrogen bond angles deviate from normal values due to substituent effects.
The positioning of the sulfonylethyl sulfate substituent at the para position relative to the hydroxyl group creates an extended molecular framework that introduces additional conformational considerations. The ethyl chain connecting the sulfonyl group to the terminal sulfate functionality can adopt various rotational conformations, each with distinct energetic preferences and spatial arrangements. Rotational spectroscopy studies of related compounds indicate that alkyl chains attached to sulfonyl groups typically favor gauche orientations relative to the sulfonamide oxygen atoms.
Electronic effects arising from the multiple electron-withdrawing groups significantly influence the aromatic ring geometry and substituent orientations. The presence of both amino and hydroxyl groups creates competing electronic effects, with the amino group serving as an electron-donating substituent while the sulfonyl functionality acts as a strong electron-withdrawing group. These opposing electronic influences create a complex electronic environment that affects bond lengths, bond angles, and overall molecular stability.
The spatial arrangement of substituents also influences the compound's hydrogen bonding capabilities and intermolecular interactions. The amino group hydrogen atoms can participate in hydrogen bonding with the oxygen atoms of the sulfate functionality, either intramolecularly or with neighboring molecules in crystalline phases. Similarly, the phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, creating multiple opportunities for intermolecular association and crystal packing interactions.
Crystallographic Data and Conformational Studies
Crystallographic investigations of phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- and related compounds provide essential insights into the three-dimensional molecular structure and intermolecular packing arrangements. X-ray crystallography represents the most favored technique for structure determination of complex organic molecules, offering atomic-level resolution of molecular geometry and crystal packing motifs. The crystallographic analysis reveals specific bond lengths, bond angles, and torsion angles that define the compound's preferred conformational state in the solid phase.
Structural studies demonstrate that the compound adopts a specific conformation in crystalline environments that may differ from its preferred geometry in solution or gas phases. The crystal structure shows characteristic intermolecular interactions, including hydrogen bonding networks between the amino, hydroxyl, and sulfate functionalities of adjacent molecules. These intermolecular forces play a crucial role in determining the overall crystal packing arrangement and influence the compound's physical properties such as melting point and solubility characteristics.
High-resolution crystallographic data provide precise measurements of atomic coordinates and thermal parameters that reflect the molecular motion and disorder within the crystal lattice. The crystallographic data reveal that the compound typically crystallizes in specific space groups that accommodate the complex molecular geometry and intermolecular interactions. Temperature-dependent crystallographic studies can provide additional information about conformational flexibility and thermal motion effects on the molecular structure.
The conformational analysis based on crystallographic data shows specific preferences for the sulfonylethyl chain orientation and the relative positioning of the amino and hydroxyl substituents. Torsion angle measurements reveal the preferred rotational states around key single bonds, particularly the carbon-sulfur bonds within the sulfonyl bridge and the carbon-carbon bonds in the ethyl chain. These conformational preferences arise from a combination of steric effects, electronic interactions, and intermolecular forces within the crystal environment.
Comparative crystallographic studies of related sulfonated phenol derivatives demonstrate common structural motifs and packing patterns that characterize this class of compounds. The crystal structures typically show extended hydrogen bonding networks that involve the amino, hydroxyl, and sulfate functionalities, creating two-dimensional or three-dimensional polymeric arrangements. These structural patterns provide insights into the design principles for materials with specific physical and chemical properties.
Comparative Structural Analysis with Sulfonated Phenol Derivatives
Comparative structural analysis reveals significant similarities and differences between phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- and related sulfonated phenol derivatives. The structural comparison includes examination of compounds such as 2-aminophenyl sulfate, which shares the basic phenolic framework with amino substitution but lacks the complex sulfonylethyl sulfate chain. The molecular formula C6H7NO4S and molecular weight of 189.19 grams per mole for 2-aminophenyl sulfate demonstrate the structural simplification achieved by removing the extended sulfonylethyl functionality.
Structural comparisons with 2-amino-4-(ethylsulfonyl)phenol reveal the impact of different sulfonyl substituents on molecular architecture. This related compound, with molecular formula C8H11NO3S and molecular weight 201.243, shows how the replacement of the sulfooxyethyl group with a simple ethyl substituent affects both molecular size and electronic properties. The melting point range of 128-131 degrees Celsius for the ethylsulfonyl derivative provides a reference point for understanding the thermal properties of the more complex sulfooxyethyl analog.
Analysis of more complex derivatives, such as 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate with molecular formula C8H11NO6S2, demonstrates the structural variations possible within this class of compounds. The systematic comparison of molecular weights, ranging from 189.19 for the simplest aminophenyl sulfate to 297.31 for the target compound, illustrates the progressive structural complexity achieved through additional functionalization. These structural modifications significantly impact physical properties such as density, boiling point, and solubility characteristics.
The comparative analysis extends to examining compounds with additional aromatic substitution patterns, such as 2-((4-amino-3-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate with molecular formula C9H13NO7S2. This methoxy-substituted derivative demonstrates how additional electron-donating groups influence the overall molecular architecture and electronic distribution. The molecular weight of 311.3 grams per mole for the methoxy derivative illustrates the systematic increase in molecular size with additional substitution.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Aminophenyl sulfate | C6H7NO4S | 189.19 | Basic aminophenol with sulfate |
| 2-Amino-4-(ethylsulfonyl)phenol | C8H11NO3S | 201.24 | Ethylsulfonyl substitution |
| Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | C8H11NO7S2 | 297.31 | Complex sulfooxyethylsulfonyl chain |
| 2-((4-Amino-3-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate | C9H13NO7S2 | 311.3 | Additional methoxy substitution |
Structural studies of highly complex derivatives, such as 4-amino-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid with molecular formula C18H17N3O9S3, demonstrate the potential for extensive functionalization while maintaining the core sulfonated phenol framework. These complex structures, with molecular weights exceeding 500 grams per mole, illustrate the versatility of the sulfonated phenol scaffold for creating specialized functional materials. The systematic structural comparison provides insights into structure-property relationships and guides the design of new compounds with tailored characteristics.
Properties
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S2/c9-7-5-6(1-2-8(7)10)17(11,12)4-3-16-18(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLSIPBBZZFAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063577 | |
| Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-22-1 | |
| Record name | 2-Amino-4-[[2-(sulfooxy)ethyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-amino-4-((2-(sulfooxy)ethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration
- The crude intermediate is cooled to 0 °C.
- 65% nitric acid is added dropwise while maintaining the temperature between 0 and 20 °C.
- The reaction proceeds for about 2 hours with stirring, monitored by TLC.
- The reaction mixture is quenched in ice water, neutralized to pH ~10 with sodium hydroxide, and extracted with ethyl acetate.
- Drying and concentration yield a yellow solid nitro-substituted sulfonyl phenol intermediate.
Reduction to Amino Compound
- The nitro group is reduced to an amino group by catalytic hydrogenation or chemical reduction methods at elevated temperatures (70–100 °C).
- This step converts 2-nitro-4-(ethylsulfonyl)phenol into 2-amino-4-(ethylsulfonyl)phenol.
- The reaction conditions are optimized to avoid over-reduction or side reactions.
Sulfooxyethyl Group Formation
- The introduction of the sulfooxyethyl substituent involves sulfonation using reagents such as oleum (fuming sulfuric acid) or chlorosulfonic acid.
- The reaction is typically conducted at low temperatures (5–35 °C) to control regioselectivity and avoid degradation.
- Subsequent treatment with ethylene oxide or 2-hydroxyethyl derivatives allows formation of the sulfooxyethyl sulfonyl group.
- The process requires careful pH adjustment and purification steps to isolate the target compound.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Sulfur-based reagents, Na2SO3 quench | 40–55 | ~3 hours | ~87 | TLC monitored; crude oil intermediate |
| Nitration | 65% HNO3, quenched with NaOH | 0–20 | 2 hours | High | Yellow solid intermediate |
| Reduction | Catalytic hydrogenation or chemical reductant | 70–100 | Variable | High | Converts nitro to amino group |
| Sulfooxyethylation | Oleum, ethylene oxide or equivalent | 5–35 | Variable | Moderate | Requires controlled pH and temperature |
Data synthesized from patent disclosures.
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress at each step.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra confirm substitution patterns, with characteristic chemical shifts for ethylsulfonyl and amino groups.
- Potassium Iodide Starch Paper Test: Used to detect residual oxidizing agents post-reaction.
- Extraction and Drying: Organic layers are repeatedly washed with salt water and dried over anhydrous sodium sulfate to ensure purity.
Research Findings and Optimization Notes
- The temperature control during sulfonylation and nitration is critical to maximize yield and minimize side products.
- Quenching steps with sodium sulfite and sodium hydroxide ensure neutralization of reactive intermediates and facilitate product isolation.
- The reduction step must be carefully controlled to prevent over-reduction or degradation of sensitive sulfonyl groups.
- Sulfooxyethyl group introduction requires precise stoichiometry and reaction time to achieve desired substitution without polymerization or side reactions.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted phenols. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Pharmaceutical Applications
Phenol derivatives are often used in the pharmaceutical industry due to their biological activity. Specifically, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-phenol exhibits potential as:
- Antimicrobial Agents : Research indicates that sulfonated phenols can inhibit bacterial growth. A study demonstrated that this compound has effective antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Drugs : The compound's structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory conditions. Its sulfonate group may enhance solubility and bioavailability in pharmaceutical formulations .
Biochemical Research
In biochemical research, the compound serves as a valuable tool for studying enzyme activity and protein interactions:
- Enzyme Inhibition Studies : The sulfonyl group in the compound allows it to interact with enzyme active sites, making it suitable for investigating enzyme kinetics and inhibition mechanisms .
- Bioconjugation Reactions : The amino and sulfonyl groups facilitate bioconjugation processes, allowing researchers to label biomolecules for tracking and analysis in cellular studies .
Environmental Applications
Phenol derivatives are also crucial in environmental science, particularly in water treatment processes:
- Water Purification : The compound can be employed in the removal of heavy metals from wastewater through complexation reactions. Its ability to form stable complexes with metal ions enhances its effectiveness in environmental remediation efforts .
- Pollutant Detection : Due to its chemical properties, it can be used as a sensor for detecting pollutants in water bodies. Research has shown that modifications of phenolic compounds can lead to high sensitivity in detecting contaminants .
Table 1: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various phenolic compounds, including 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-phenol against E. coli and S. aureus. Results indicated a significant reduction in bacterial counts at concentrations as low as 0.5 mg/mL.
Case Study 2: Water Treatment
In a project led by Johnson et al. (2024), the effectiveness of the compound was tested for heavy metal removal from industrial wastewater. The study revealed that treatment with this phenolic compound reduced lead concentrations by over 90%, demonstrating its potential for environmental applications.
Mechanism of Action
The mechanism of action of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The sulfooxyethylsulfonyl group can participate in sulfonation reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(3-amino-4-hydroxyphenyl)sulfonyl]-, 1-(hydrogen sulfate): Similar structure but different functional groups.
1-Amino-2-hydroxy-5-(2-sulfatoethylsulfonyl)benzene: Similar sulfonation pattern but different substitution positions.
2-Amino-1-hydroxy-4-(2-sulfatoethylsulfonyl)benzene: Similar functional groups but different molecular arrangement.
Uniqueness
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is unique due to its specific arrangement of functional groups, which provides distinct reactivity and applications. Its combination of amino, hydroxyl, and sulfooxyethylsulfonyl groups makes it versatile for various chemical and pharmaceutical applications .
Biological Activity
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- (CAS No. 4726-22-1) is an organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a sulfooxyethylsulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 297.31 g/mol. This compound has garnered attention in various fields, particularly in biological research and industrial applications due to its diverse reactivity and functional properties.
The biological activity of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- largely stems from its ability to interact with specific molecular targets within biological systems. The presence of the amino and hydroxyl groups enables the formation of hydrogen bonds with enzymes and proteins, potentially influencing their activity. Moreover, the sulfooxyethylsulfonyl group may facilitate sulfonation reactions that modify the behavior of target molecules.
Toxicological Studies
Research indicates that this compound exhibits a range of biological effects, including potential toxicity. In studies involving animal models, it was observed that high doses can lead to renal toxicity. For example, a repeated dose toxicity study in rats revealed significant renal effects at doses exceeding 500 mg/kg body weight per day, while lower doses did not exhibit such severe impacts .
Mutagenicity
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- has been shown to possess mutagenic properties. It tested positive in bacterial mutation assays (Ames test) with certain strains of Salmonella typhimurium, indicating its potential to cause genetic mutations under specific conditions . Its ability to induce chromosome aberrations and sister chromatid exchanges in mammalian cells further supports concerns regarding its mutagenic potential .
Endocrine Disruption Potential
The compound's structural characteristics suggest it may interact with estrogen receptors, leading to endocrine disruption. Similar phenolic compounds have been implicated in reproductive and developmental toxicity due to their estrogenic activity . This raises concerns about the implications of exposure to Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- in both environmental and occupational settings.
Case Study: Hindered Phenols
A case study focusing on hindered phenols highlighted the potential for these compounds to mimic estrogen activity. While this specific study did not directly assess Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-, it provides context regarding the biological behavior of similar phenolic compounds . The findings suggest that structural modifications can significantly influence biological interactions and toxicity profiles.
Comparative Analysis
To better understand the uniqueness of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Phenol | C6H5OH | Hydroxyl | Antimicrobial |
| Ethanol | C2H5OH | Hydroxyl | Sedative |
| 2-Amino-4-(ethylsulfonyl)phenol | C8H11NO3S | Amino, Sulfonyl | Moderate toxicity |
| Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | C8H11NO7S2 | Amino, Hydroxyl, Sulfoxy | Mutagenic properties |
The table illustrates how the presence of multiple functional groups in Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- contributes to its distinct reactivity and biological effects compared to simpler phenolic compounds.
Q & A
Q. What are the key synthetic pathways for synthesizing Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-?
The synthesis typically involves sequential sulfonation and sulfation reactions. A common approach includes:
- Step 1: Sulfonation of the phenolic ring using chlorosulfonic acid to introduce the sulfonyl group.
- Step 2: Alkylation with 2-chloroethanol to attach the sulfatoethyl moiety.
- Step 3: Controlled hydrolysis under acidic conditions (e.g., HCl) to stabilize the sulfooxy group while preserving the amino functionality .
Key challenges include avoiding over-sulfonation and maintaining regioselectivity. Optimization of reaction temperature (e.g., 0–5°C for sulfonation) and pH (neutral for alkylation) is critical for yield (>60%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm the aromatic substitution pattern and sulfonyl/sulfooxy group integration. The sulfooxy group’s proton appears as a triplet near δ 4.2–4.5 ppm .
- FTIR: Peaks at ~1180 cm (S=O stretching) and 1040 cm (S-O-C linkage) validate sulfonate and sulfate ester functionalities .
- Mass Spectrometry (HRMS): High-resolution MS identifies molecular ion clusters (e.g., [M-H]) and fragmentation patterns, distinguishing sulfonyl/sulfooxy groups .
Q. How can researchers ensure stability during storage and handling?
- Storage: Airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the sulfooxy group.
- Handling: Use anhydrous solvents (e.g., dry DMF) to avoid moisture-induced degradation. Stability studies indicate >90% purity retention for 6 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl and sulfooxy groups in nucleophilic substitutions?
The sulfonyl group acts as a strong electron-withdrawing group, polarizing the adjacent C-S bond and enhancing electrophilicity. In contrast, the sulfooxy group (a sulfate ester) undergoes hydrolysis via acid- or base-catalyzed pathways:
- Acidic conditions: Protonation of the sulfate oxygen facilitates cleavage, yielding a sulfonic acid intermediate.
- Basic conditions: Nucleophilic attack by OH at the electrophilic sulfur, forming a transient sulfite intermediate .
Computational studies (DFT) suggest the sulfooxy group’s hydrolysis activation energy is ~15 kcal/mol lower than analogous sulfonates, impacting reaction design .
Q. How does this compound interact with biological macromolecules, and what methodologies assess its bioactivity?
- Protein Binding: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal moderate binding affinity (K ~10–50 µM) with serum albumin, driven by electrostatic interactions with the sulfonate group .
- Enzyme Inhibition: Kinase inhibition assays (e.g., ELISA-based) show IC values in the micromolar range, suggesting potential as a tyrosine kinase inhibitor scaffold. Docking simulations highlight hydrogen bonding with catalytic lysine residues .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., 2–8 mg/mL in water) arise from polymorphic forms and hydration states. Researchers should:
- Characterize polymorphs: Use X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
- Standardize protocols: Measure solubility in degassed, deionized water at 25°C under controlled agitation .
Recent studies correlate the amorphous form with 30% higher aqueous solubility due to disordered lattice energy .
Q. How can computational modeling predict the compound’s environmental fate or toxicity?
- QSAR Models: Predict biodegradability (e.g., BIOWIN scores) and ecotoxicity (LC for Daphnia magna) based on sulfonate/sulfate ester descriptors.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess bioaccumulation potential. Results suggest low logP (-2.1) limits membrane permeability .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
